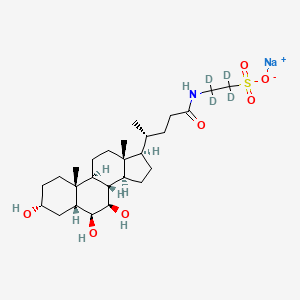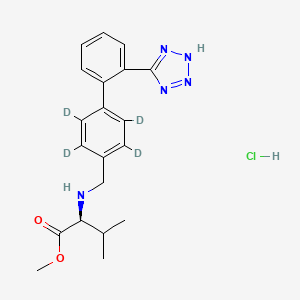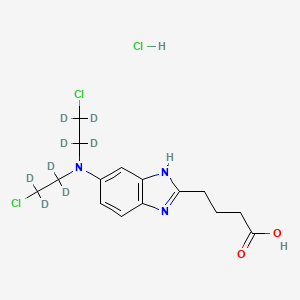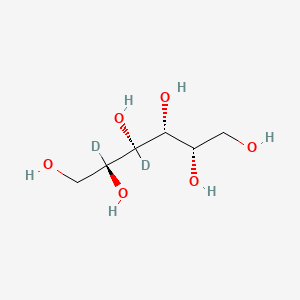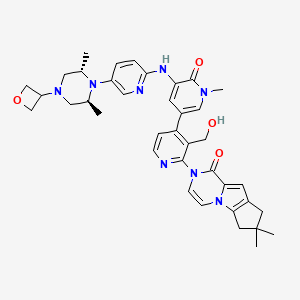
Btk-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-14 is a small molecule inhibitor targeting Bruton tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. Bruton tyrosine kinase plays a crucial role in the development, differentiation, and survival of B cells. Inhibitors of Bruton tyrosine kinase, such as this compound, have shown promise in treating various B-cell malignancies and autoimmune diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s binding affinity and selectivity for Bruton tyrosine kinase. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Btk-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, which can impact its binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Btk-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling mechanisms of B cells and other hematopoietic cells.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase and related pathways.
Wirkmechanismus
Btk-IN-14 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways that are essential for B cell activation, proliferation, and survival. The compound specifically targets the cysteine residue at the active site, forming a covalent bond that leads to irreversible inhibition of the kinase. This mechanism of action makes this compound a potent inhibitor with high selectivity for Bruton tyrosine kinase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broad clinical applications.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation inhibitor known for its high potency and favorable safety profile.
Uniqueness of Btk-IN-14
This compound stands out due to its unique chemical structure, which confers high binding affinity and selectivity for Bruton tyrosine kinase. Compared to other inhibitors, this compound may offer advantages in terms of potency, selectivity, and reduced side effects. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application.
Eigenschaften
Molekularformel |
C38H44N8O4 |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
10-[4-[5-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-6-oxopyridin-3-yl]-3-(hydroxymethyl)pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |
InChI |
InChI=1S/C38H44N8O4/c1-23-17-43(28-21-50-22-28)18-24(2)46(23)27-6-7-34(40-16-27)41-31-12-26(19-42(5)36(31)48)29-8-9-39-35(30(29)20-47)45-11-10-44-32(37(45)49)13-25-14-38(3,4)15-33(25)44/h6-13,16,19,23-24,28,47H,14-15,17-18,20-22H2,1-5H3,(H,40,41)/t23-,24-/m0/s1 |
InChI-Schlüssel |
MKOCXBGRGYGWAO-ZEQRLZLVSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@@H](N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |
Kanonische SMILES |
CC1CN(CC(N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



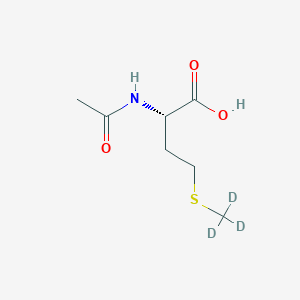
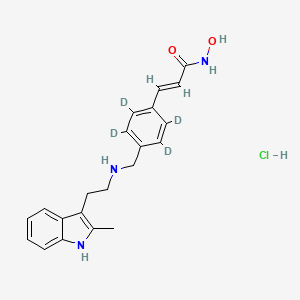
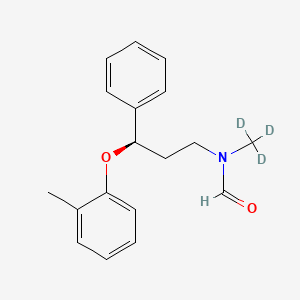

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
